molecular formula C7H6BrN3 B1285317 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 916256-65-0

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B1285317
Key on ui cas rn: 916256-65-0
M. Wt: 212.05 g/mol
InChI Key: JUWPPXBKRXAJMY-UHFFFAOYSA-N
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Patent
US08518943B2

Procedure details

To a solution of 3-methyl-1H-pyrazol-5-amine a12 (64.8 mmol, 1 eq, 6.3 g) in EtOH (100 ml), in the presence of PTSA, is added bromomalonaldehyde x9 (64.8 mmol, 1 eq, 9.79 g). The mixture is heated at 80° C. for 12 hours. The solvent is evaporated under reduce pressure and the residue purified by chromatography on silicagel (hexane/AcOEt: 93/7 (v/v)). 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine x14 is obtained as a white solid (4.04 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
30%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([NH2:7])[NH:4][N:3]=1.CC1C=CC(S(O)(=O)=O)=CC=1.[Br:19][CH:20]([CH:23]=O)[CH:21]=O>CCO>[Br:19][C:20]1[CH:21]=[N:7][C:5]2[N:4]([N:3]=[C:2]([CH3:1])[CH:6]=2)[CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NNC(=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C=O)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silicagel (hexane/AcOEt: 93/7 (v/v))

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=2N(C1)N=C(C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.04 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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